4-isocyanato-4-methylpent-1-ene 4-isocyanato-4-methylpent-1-ene
Brand Name: Vulcanchem
CAS No.: 70780-87-9
VCID: VC11595607
InChI: InChI=1S/C7H11NO/c1-4-5-7(2,3)8-6-9/h4H,1,5H2,2-3H3
SMILES:
Molecular Formula: C7H11NO
Molecular Weight: 125.17 g/mol

4-isocyanato-4-methylpent-1-ene

CAS No.: 70780-87-9

Cat. No.: VC11595607

Molecular Formula: C7H11NO

Molecular Weight: 125.17 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-isocyanato-4-methylpent-1-ene - 70780-87-9

Specification

CAS No. 70780-87-9
Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
IUPAC Name 4-isocyanato-4-methylpent-1-ene
Standard InChI InChI=1S/C7H11NO/c1-4-5-7(2,3)8-6-9/h4H,1,5H2,2-3H3
Standard InChI Key WUPAGFHDCIBVNF-UHFFFAOYSA-N
Canonical SMILES CC(C)(CC=C)N=C=O

Introduction

Structural Characteristics and Molecular Identity

Molecular Formula and Connectivity

4-Isocyanato-4-methylpent-1-ene possesses the molecular formula C₇H₁₁NO, with a molar mass of 125.17 g/mol . Its structure integrates an isocyanate functional group (-NCO) at the fourth carbon of a pentene chain, accompanied by a methyl substituent at the same position. The unsaturated C=C bond at the 1-position introduces geometric constraints and reactivity distinct from saturated isocyanates.

Stereochemical Representation

The compound’s SMILES notation (CC(C)(CC=C)N=C=O) and InChI identifier (InChI=1S/C7H11NO/c1-4-5-7(2,3)8-6-9/h4H,1,5H2,2-3H3) provide unambiguous representations of its connectivity . Key features include:

  • A terminal vinyl group (CH₂-CH=CH₂) at the 1-position.

  • A quaternary carbon at position 4 bearing methyl groups and the isocyanate moiety.

  • Planar geometry around the N=C=O group, typical of isocyanates.

Predicted Physicochemical Properties

Collision cross-section (CCS) data derived from ion mobility spectrometry offer insights into the compound’s gas-phase behavior :

Adductm/zPredicted CCS (Ų)
[M+H]⁺126.09134127.4
[M+Na]⁺148.07328137.5
[M-H]⁻124.07678127.0

These values suggest moderate molecular compactness, influenced by the branched alkyl chain and polar isocyanate group. The higher CCS for sodium adducts ([M+Na]⁺ = 137.5 Ų) reflects ion-dipole interactions stabilizing extended conformers .

Synthesis and Manufacturing Routes

Phosgene-Based Synthesis

The traditional route to aliphatic isocyanates involves reacting primary amines with phosgene (COCl₂). For 4-isocyanato-4-methylpent-1-ene, this would require synthesizing the precursor 4-amino-4-methylpent-1-ene, followed by phosgenation.

Liquid-Phase Phosgenation

In this method, the amine hydrochloride reacts with liquid phosgene under mild conditions (20–50°C) in an inert solvent like chlorobenzene :

R-NH2+COCl2R-NCO+2HCl\text{R-NH}_2 + \text{COCl}_2 \rightarrow \text{R-NCO} + 2\text{HCl}

While effective, this approach generates stoichiometric HCl and requires extensive solvent recovery, limiting its industrial appeal .

Gas-Phase Phosgenation

Vapor-phase reactions at elevated temperatures (200–400°C) offer faster kinetics and reduced solvent use. The amine and phosgene gases react in a tubular reactor, with rapid quenching to prevent thermal degradation :

CH2=CHCH2C(CH3)(NH2)CH2+COCl2ΔCH2=CHCH2C(CH3)(NCO)CH2+2HCl\text{CH}_2=CHCH_2C(CH_3)(NH_2)CH_2 + \text{COCl}_2 \xrightarrow{\Delta} \text{CH}_2=CHCH_2C(CH_3)(NCO)CH_2 + 2\text{HCl}

This method demands precise temperature control to avoid side reactions such as trimerization of the isocyanate product.

Non-Phosgene Alternatives

Growing environmental concerns have spurred development of phosgene-free routes, though their application to 4-isocyanato-4-methylpent-1-ene remains hypothetical.

Carbamate Thermal Decomposition

A two-step process involving:

  • Carbamate Formation: Reaction of 4-amino-4-methylpent-1-ene with dimethyl carbonate (DMC) catalyzed by Zn(OAc)₂ :

R-NH2+(CH3O)2COR-NH-CO-OCH3+CH3OH\text{R-NH}_2 + (\text{CH}_3\text{O})_2\text{CO} \rightarrow \text{R-NH-CO-OCH}_3 + \text{CH}_3\text{OH}
  • Thermolysis: Heating the carbamate to 200–300°C under vacuum:

R-NH-CO-OCH3R-NCO+CH3OH\text{R-NH-CO-OCH}_3 \rightarrow \text{R-NCO} + \text{CH}_3\text{OH}

This route avoids chlorine byproducts but faces challenges in catalyst longevity and methanol separation .

Halogen Exchange Reactions

The brominated analog 4-bromo-4-methylpent-1-ene (C₆H₁₁Br, CID 12603484) could serve as a precursor via nucleophilic substitution with silver isocyanate :

R-Br+AgNCOR-NCO+AgBr\text{R-Br} + \text{AgNCO} \rightarrow \text{R-NCO} + \text{AgBr}

Physicochemical and Reactivity Profiles

Thermal Stability

Aliphatic isocyanates generally decompose above 150°C via trimerization to isocyanurates or carbodiimide formation. The vinyl group in 4-isocyanato-4-methylpent-1-ene may lower thermal stability due to conjugation with the NCO group, though experimental data are lacking.

Spectroscopic Signatures

  • IR Spectroscopy: Expected strong absorption at ~2270 cm⁻¹ (N=C=O asymmetric stretch) and 1640 cm⁻¹ (C=C stretch).

  • NMR:

    • ¹H NMR: δ 5.6–5.8 (vinyl protons), δ 1.2–1.4 (methyl groups).

    • ¹³C NMR: δ 122–125 (C=C), δ 125–130 (NCO carbon).

Reactivity Trends

The isocyanate group undergoes characteristic reactions:

Reaction TypeReagentProduct
Nucleophilic AdditionWaterCarbamic acid → Amine + CO₂
PolymerizationPolyolsPolyurethanes
CycloadditionDienesSix-membered heterocycles

The compound’s allylic system may participate in Diels-Alder reactions or radical-initiated polymerizations, expanding its utility beyond typical isocyanate chemistry.

Future Research Directions

  • Catalyst Development: Designing zeolite or MOF-based catalysts for selective gas-phase phosgenation.

  • Green Synthesis: Enzymatic routes using urease to convert urea derivatives to isocyanates.

  • Application-Specific Polymers: Exploiting the vinyl group for UV-curable coatings or self-healing materials.

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